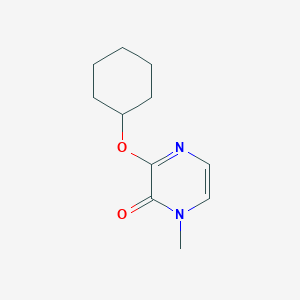

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one” is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The cyclohexyloxy group suggests the presence of a cyclohexane ring, which is a six-membered non-aromatic ring .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the pyrazinone moiety might undergo reactions typical of lactams .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., are typically determined experimentally. Without specific data, it’s difficult to predict these properties .Applications De Recherche Scientifique

Synthesis and Application in Flavoring

A study demonstrated the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate through the Michael addition of cyclohexanone to methyl acrylate. This compound was then hydrolyzed and reduced to yield octahydro-2H-1-benzopyran-2-one, which has been identified as a satisfactory tobacco additive. The total yield of this synthesis was reported to be 55% (Zhao Yu, 2010).

Electrophilic Aminations

Electrophilic aminations using oxaziridines have been reported to enable the synthesis of a variety of nitrogen-containing compounds, including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic and derivatives. This process has been utilized in the synthesis of compounds with potential relevance to the structure of "3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one" (Siegfried Andreae & Ernst Schmitz, 1991).

Heterocyclic Compound Synthesis

The compound has also been implicated in the synthesis of heterocyclic systems, where it serves as a reagent or intermediate in the synthesis of various heterocyclic compounds, including fused pyrimidinones and related structures. These applications underline the compound's versatility in organic synthesis and potential utility in developing pharmaceuticals and other nitrogen-containing organic molecules (R. Toplak et al., 1999).

Insights into Synthesis and Characterization

Further research has provided new insights into the synthesis and characterization of related compounds, highlighting the importance of precise synthetic routes and characterization techniques for the development of aroma compounds and potentially pharmaceutical intermediates (H. Schmarr et al., 2011).

Oxidative Glycosylation

Additionally, an oxidative glycosylation reaction mediated by hypervalent iodine has been used to synthesize a dihydropyranonucleoside as part of studies on cyclohexenyl nucleosides, highlighting a potential route for anti-HIV agent development. This illustrates the compound's relevance in the synthesis of nucleoside analogs (H. Kan-no et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclohexyloxy-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSNYDZRGRACFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)

![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)

![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)